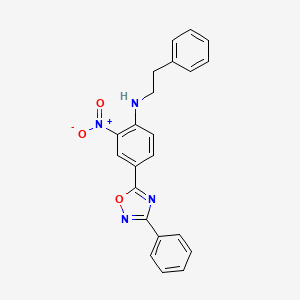
2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, also known as OPA, is a chemical compound that has been widely used in scientific research. OPA is a fluorescent probe that can be used to detect the presence of primary amines in biological samples.
作用機序
2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline works by reacting with primary amines to form a stable fluorescent product. The reaction involves the formation of a Schiff base between the amine group and the carbonyl group of 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. The resulting product emits a strong fluorescent signal that can be detected using various techniques, including fluorescence spectroscopy and microscopy.
Biochemical and Physiological Effects:
2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been shown to have minimal biochemical and physiological effects on biological samples. The reaction between 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline and primary amines is rapid and specific, and does not interfere with the normal function of the biomolecules. However, it is important to note that 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a toxic compound and should be handled with care.
実験室実験の利点と制限
The use of 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline as a fluorescent probe has several advantages over other methods. 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is highly specific for primary amines and does not react with other biomolecules, such as secondary amines and amino acids. 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is also highly sensitive and can detect primary amines at low concentrations. However, 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has some limitations, including its toxicity and the need for specialized equipment, such as fluorescence spectrometers and microscopes.
将来の方向性
There are several future directions for the use of 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in scientific research. One area of interest is the development of new fluorescent probes that can detect other biomolecules, such as lipids and carbohydrates. Another area of interest is the use of 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the development of new diagnostic tools for the detection of diseases, such as cancer and Alzheimer's disease. Finally, the use of 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the study of protein-protein interactions and protein folding is an area of active research.
合成法
The synthesis of 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitro-4-chloroaniline with phenethylamine and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research as a fluorescent probe for the detection of primary amines. Primary amines are important biomolecules that play a crucial role in various biological processes, including protein synthesis, neurotransmission, and metabolism. 2-nitro-N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be used to detect the presence of primary amines in biological samples, including proteins, peptides, and amino acids.
特性
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-26(28)20-15-18(22-24-21(25-29-22)17-9-5-2-6-10-17)11-12-19(20)23-14-13-16-7-3-1-4-8-16/h1-12,15,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUNRNTUJCHIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-(2-phenylethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

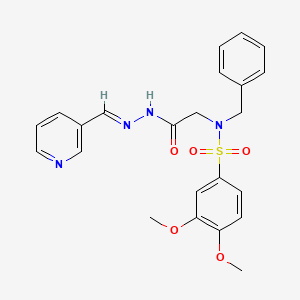
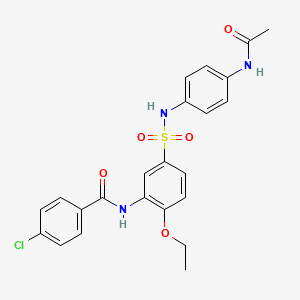

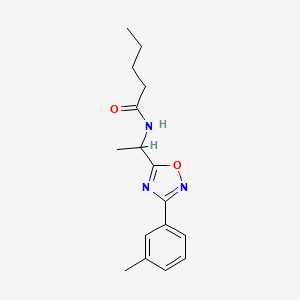
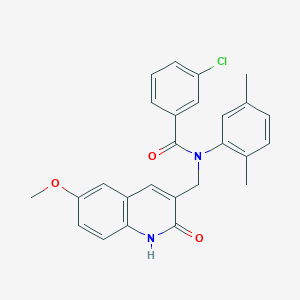

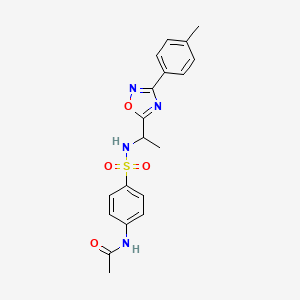




![8-bromo-N-(4-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7715583.png)
![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)
